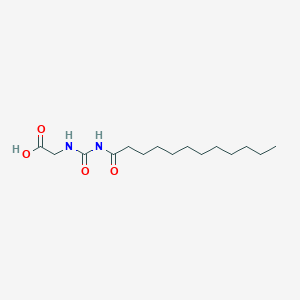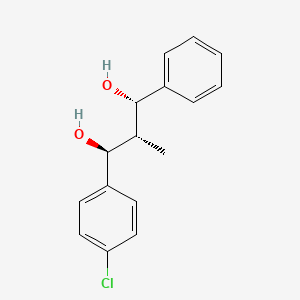![molecular formula C11H12O B14230494 {[(2R)-Pent-3-yn-2-yl]oxy}benzene CAS No. 519157-16-5](/img/structure/B14230494.png)
{[(2R)-Pent-3-yn-2-yl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2R)-Pent-3-yn-2-yl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a {[(2R)-Pent-3-yn-2-yl]oxy} group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-Pent-3-yn-2-yl]oxy}benzene typically involves the reaction of benzene with {[(2R)-Pent-3-yn-2-yl]oxy} halides under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with {[(2R)-Pent-3-yn-2-yl]oxy} bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(2R)-Pent-3-yn-2-yl]oxy}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Applications De Recherche Scientifique
{[(2R)-Pent-3-yn-2-yl]oxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(2R)-Pent-3-yn-2-yl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired pharmacological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(2R)-Pent-3-yn-2-yl]oxy}toluene
- {[(2R)-Pent-3-yn-2-yl]oxy}phenol
- {[(2R)-Pent-3-yn-2-yl]oxy}aniline
Uniqueness
{[(2R)-Pent-3-yn-2-yl]oxy}benzene is unique due to its specific substitution pattern and the presence of the {[(2R)-Pent-3-yn-2-yl]oxy} group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
519157-16-5 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
[(2R)-pent-3-yn-2-yl]oxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10H,1-2H3/t10-/m1/s1 |
Clé InChI |
QMYHBQAFSAUCCD-SNVBAGLBSA-N |
SMILES isomérique |
CC#C[C@@H](C)OC1=CC=CC=C1 |
SMILES canonique |
CC#CC(C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



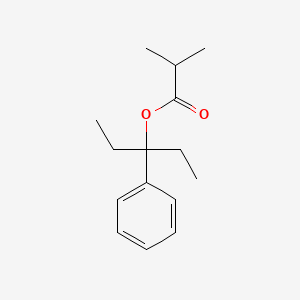
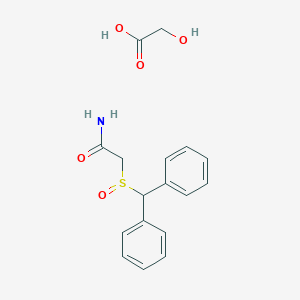


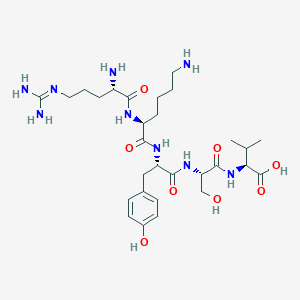
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)

![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
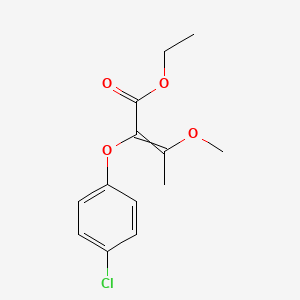
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
